Gemin D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84744-46-7 |
|---|---|
Molecular Formula |
C27H22O18 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-2-hydroxy-3-oxopropyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-5-14(33)23(44-25(40)7-1-10(29)18(35)11(30)2-7)24-15(34)6-43-26(41)8-3-12(31)19(36)21(38)16(8)17-9(27(42)45-24)4-13(32)20(37)22(17)39/h1-5,14-15,23-24,29-39H,6H2 |
InChI Key |
XKVYZLLWKHGKMT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Synonyms |
gemin D |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Gemin D
Isolation and Purification Strategies for Natural Gemin D
This compound is a natural product found in several plant species known for their rich phenolic content. Isolation of this compound typically involves extraction from plant material followed by a series of chromatographic purification steps. For instance, a phytochemical investigation of Eugenia uniflora leaf extract successfully isolated this compound along with other phenolic compounds using spectroscopic methods including 1D- and 2D-NMR, UV, IR, and TOF/MS for identification. researchgate.net Another study on Lawsonia inermis (henna) leaves utilized fractionation on a Diaion HP-20 column with varying water/organic solvent ratios. researchgate.net Multistep gel chromatographic fractionation and HPLC purification of specific eluates from the Diaion column led to the isolation of this compound. researchgate.net Similarly, isolation from Tamarix nilotica leaves and cultured shoots of Tamarix tetrandra involved chromatographic isolation on gels, particularly for fractions containing oligomeric molecules. researchmap.jp
These isolation strategies highlight the complexity of separating this compound from other co-occurring tannins and plant metabolites, often requiring a combination of techniques based on differences in polarity and molecular size.
Total Synthesis Pathways for this compound and Related Ellagitannins
The total synthesis of ellagitannins, including this compound, presents significant synthetic challenges due to their complex structures, multiple stereocenters, and the presence of labile ester linkages and atropisomeric HHDP units. Two primary strategies have been developed for the synthesis of monomeric and dimeric ellagitannins. worldscientific.comworldscientific.com
Method A involves the double esterification of a suitably protected hexahydroxydiphenic acid with a diol or tetrol derivative of D-glucopyranose. worldscientific.com This method has been used to synthesize a series of natural and non-natural ellagitannins. worldscientific.com
Method B focuses on the esterification of a protected gallic acid with a diol derivative of D-glucopyranose, followed by the coupling of the galloyl residues to form the (S)-HHDP unit diastereoselectively using different reagents. worldscientific.com
A key starting material for the synthesis of both this compound and hippomanin A is 1-O-benzyl-4,6-O-benzylidene-β-D-glucopyranose. worldscientific.com Regioselective monoalkylation of this intermediate is crucial. While limiting the quantity of base or alkylating agent can provide some selectivity, a method using tetra-n-butylammonium hydrogenosulfate as a phase transfer catalyst has been explored, yielding a mixture of regioisomers. worldscientific.com Acylation of this mixture with 3,4,5-tri-O-benzylgallic acid under standard Steglich conditions, followed by separation, allows for the parallel synthesis of this compound and hippomanin A. worldscientific.com
Another strategy involves the selective acetalization of O-1-protected D-glucopyranose at positions O-4 and O-6, followed by esterification with protected gallic acid, desilylation, and a diastereoselective biaryl coupling using reagents like Pb(OAc)4. worldscientific.com
The configuration of the HHDP units in ellagitannins is typically determined by their linkage position on the polyol core. worldscientific.comthieme-connect.com Ellagitannins with HHDPs linked to the 2,3- or 4,6-positions of D-glucopyranose usually have the (S)-configuration, while 3,6-HHDP-bearing ellagitannins are (R)-configured. worldscientific.comthieme-connect.com The first total syntheses of enantiomerically pure naturally occurring ellagitannins this compound and its regioisomer hippomanin A were reported in 1999. ndl.go.jp
Design and Synthesis of this compound Analogs with Modified Structural Motifs (e.g., Gemini (B1671429) Vitamin D3 Analogs)
The chemical derivatization of natural products like this compound allows for the exploration of structure-activity relationships and the potential for developing compounds with altered or enhanced properties. While specific examples of synthetic analogs directly derived from the this compound ellagitannin structure with modified motifs were not extensively detailed in the search results, the concept of designing analogs with modified structural features is a common practice in medicinal chemistry.
The search results did, however, provide significant information on "Gemini Vitamin D3 Analogs". These compounds are a class of synthetic vitamin D3 derivatives characterized by having two side chains attached to carbon C20, distinguishing them from natural vitamin D3 which has a single side chain at this position. google.comresearchgate.netgoogle.com The design and synthesis of these Gemini analogs have been driven by the aim to develop compounds with modified biological activities, particularly to reduce the calcemic side effects associated with the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), while retaining or enhancing other beneficial effects. researchgate.netrsc.orgresearchgate.netmdpi.com
Synthetic strategies for Gemini Vitamin D3 analogs often involve modifications to the side chain, the A-ring, the triene system, or the C-ring. researchgate.netacs.org For example, some analogs incorporate a modified longer side chain containing a cyclopropane (B1198618) group. rcsb.org Control over the C-20 stereochemistry is crucial in the synthesis of these analogs, allowing for the introduction of novel side chains to the vitamin D scaffold. researchgate.net A reliable synthetic method for a specific Gemini vitamin D analog, UVB1, involved using building blocks with stereodefined stereochemistry at C-20. rsc.orgresearchgate.net This improved method was developed after a serendipitous synthesis of the compound. rsc.org
Another approach to synthesizing 19-nor-vitamin D3 Gemini analogs involved a convergent synthesis starting from commercially available cis,cis-1,3,5-cyclohexanetriol and a protected 25-hydroxy Grundmann's ketone. mdpi.com Modified Julia olefination was employed to construct the target compounds. mdpi.com
The synthesis of symmetrical m-s-m type Gemini surfactants, while chemically distinct from ellagitannins and vitamin D analogs, illustrates general synthetic approaches to "Gemini" structures, often involving reactions like the quaternization of amines with dibromoalkanes. acs.org Microwave heating has been shown to improve the synthesis of these Gemini surfactants, leading to reduced reaction times and higher yields. acs.org
Chemoenzymatic and Biosynthetic Approaches to this compound Production
The biosynthesis of ellagitannins in plants occurs in cytoplasmic vacuoles or the cell wall. mdpi.com Their production is linked to biological functions such as defense and protection against environmental factors. mdpi.com The proposed biosynthetic route for punicalagin, a monomeric ellagitannin, involves a series of enzymatic steps starting from β-glucogallin (1-O-galloyl-β-D-glucopyranose), which is produced by the action of UDP-glucose: gallate glucosyltransferase (UGT). mdpi.com β-glucogallin O-galloyltransferase then converts this into digalloylglucose. mdpi.com Subsequent reactions catalyzed by galloyltransferase (GT) lead to pentagalloylglucose (B1669849), where the galloyl groups are oxidatively coupled by pentagalloylglucose oxygen oxidoreductase (POR) to form the HHDP group. mdpi.com While this outlines the general pathway for monomeric ellagitannins, the specific enzymatic steps leading to this compound would involve similar principles of galloylation and oxidative coupling on a glucose core.
Chemoenzymatic approaches combine chemical and enzymatic methods for synthesis. While direct examples of chemoenzymatic synthesis specifically for this compound were not found in the search results, the use of enzymes, such as lipases, for regioselective acylation of polyhydroxylated molecules like sugars is a known strategy in the synthesis of natural products and their analogs. mdpi.com This suggests that enzymatic reactions could potentially be integrated into synthetic routes for this compound or its derivatives to achieve specific transformations or improve regioselectivity.
Research into the biosynthesis of ellagitannins, including the identification and engineering of key enzymes and pathways, is ongoing and could potentially lead to biotechnological methods for their production. researchgate.netmdpi.com
Molecular Mechanisms of Action of Gemin D
Ligand-Target Interactions: Elucidation of Binding Affinities and Specificity
The interaction of Gemini (B1671429) Vitamin D analogs with their target proteins, notably nuclear receptors, is a critical determinant of their biological activity. These interactions involve specific binding affinities and can induce distinct conformational changes in the receptor.
Interaction with Nuclear Receptors (e.g., Vitamin D Receptor for Gemini Vitamin D3 Analogs)
Gemini Vitamin D3 analogs are known to interact with the Vitamin D Receptor (VDR), an endocrine nuclear receptor that also binds the natural ligand 1α,25-dihydroxyvitamin D3 (Calcitriol). mims.comebi.ac.uk Despite having a significantly increased volume due to their two side chains, Gemini analogs can bind to the VDR. mims.comebi.ac.uk Structural analysis of VDR complexed with Gemini ligands has revealed that these compounds interact with agonist-selective amino acids. nih.govscience.gov The presence of a second side chain in Gemini analogs is accommodated in a new cavity within the VDR ligand-binding pocket, created by a structural rearrangement of the protein core, including the repositioning of helix 12. mims.comresearchgate.netresearchgate.netnih.gov This adaptability of the VDR ligand-binding pocket is crucial for docking the second lateral side chain of Gemini compounds. nih.govscience.govcdutcm.edu.cn
Studies have investigated the binding affinities of various Gemini analogs for the VDR. While the parental Gemini analog with two identical side chains binds to the VDR, its binding affinity compared to 1α,25-dihydroxyvitamin D3 can vary depending on the specific analog and assay conditions. For example, one study comparing 1α,25(OH)2-vitamin D3 (125D), 20-epi-1α,25(OH)2D3 (20E-125D), and a Gemini analog (1α,25-dihydroxy-21-(3-hydroxy-3-methylbutyl)vitamin D3) showed binding to wild-type VDR at 100%, 147%, and 38%, respectively, in a competitive binding assay. nih.govnih.gov This suggests that the binding affinity can be lower for some Gemini analogs compared to the natural ligand or other synthetic analogs like 20E-125D.
The interaction with VDR can lead to different functional outcomes, including agonistic, antagonistic, or even inverse agonistic activity, depending on the cellular context and the specific Gemini analog. Under standard conditions, some Gemini analogs can act as potent VDR agonists, comparable in potency to the natural hormone. mims.comebi.ac.uk However, in the presence of excess corepressor (CoR) proteins, the Gemini analog studied in one instance shifted from an agonist to an inverse agonist, actively recruiting CoR proteins to the VDR and mediating repression of target genes. mims.comebi.ac.uknih.govcardiff.ac.uk This conditional inverse agonism suggests that Gemini analogs may function as sensors for the cellular coactivator/corepressor ratio. mims.comebi.ac.uknih.govcardiff.ac.uk The positioning of helix 12 of the VDR ligand-binding domain is critically important for these different functional conformations. nih.govcardiff.ac.ukresearchgate.net Amino acid F422 has been identified as a critical residue in the inverse agonistic action of one Gemini analog, potentially acting as a lock for helix 12. mims.comnih.gov Molecular dynamics simulations support the idea that the second side chain of Gemini can induce tension in the VDR structure, which may be released by a shift in helix 12. mims.comnih.gov
Gemini analogs also influence the interaction of VDR with coactivator proteins. For instance, specific Gemini derivatives like Gemini-0072 and Gemini-0097 have been shown to increase the binding affinity of the transcriptional coactivator SRC-1 peptide for VDR compared to the parental Gemini. miami.edu This enhanced coactivator recruitment is associated with their superagonistic activity in directing gene transactivation. miami.edu
Table 1: Relative Binding Affinity to Wild-Type VDR
| Compound | Relative Binding to Wild-Type VDR (%) | Source |
| 1α,25(OH)2-vitamin D3 (125D) | 100 | nih.govnih.gov |
| 20-epi-1α,25(OH)2D3 (20E-125D) | 147 | nih.govnih.gov |
| Gemini (1α,25-dihydroxy-21-(3-hydroxy-3-methylbutyl)vitamin D3) | 38 | nih.govnih.gov |
Note: Data extracted from a specific study nih.govnih.gov and may vary depending on experimental conditions and the specific Gemini analog.
Modulation of Enzyme Activities
Direct evidence detailing the modulation of specific enzyme activities by Gemini Vitamin D analogs in the context of the provided search results is limited. While Vitamin D and its analogs can indirectly influence enzyme levels and activities through VDR-mediated gene regulation, the outline section pertains to direct modulation of enzyme activity by the compound itself. One search result mentioned a cationic gemini surfactant showing a similar pattern on secretory phospholipase A2 (sPLA2) activity, suggesting that modulation might involve changes in the electrical properties of the substrate surface. acs.org However, this finding relates to gemini surfactants, a different class of compounds from the Gemini Vitamin D analogs. Another result mentioned "Gemin D" in a study on cytotoxic and chemopreventive effects, with a related concept of "Designing Novel Molecules for Anti-Cancer Enzyme Modulation," but did not provide specific data on this compound's direct enzyme modulation. Therefore, based on the provided search results, there is no substantial information on the direct modulation of enzyme activities by Gemini Vitamin D analogs.
Binding to Cellular Proteins and Nucleic Acids
Beyond the Vitamin D Receptor and its co-regulators (coactivators and corepressors), direct evidence for the binding of Gemini Vitamin D analogs to other specific cellular proteins or nucleic acids (DNA or RNA) is not extensively detailed in the provided search results. The primary mechanism of action involving nucleic acids for these compounds appears to be indirect, through the VDR's binding to Vitamin D Response Elements (VDREs) on DNA, thereby influencing gene transcription. nih.govcdutcm.edu.cnresearchgate.net
As discussed in Section 3.1.1, Gemini analogs interact with VDR coactivators and corepressors, which are cellular proteins essential for mediating the transcriptional effects of VDR. mims.comebi.ac.ukresearchgate.netnih.govcardiff.ac.ukresearchgate.netmiami.edu These protein-protein interactions are crucial for the VDR's function as a ligand-dependent transcription factor.
It is important to distinguish Gemini Vitamin D analogs from cationic gemini surfactants, which are known to interact effectively with DNA and RNA, primarily through electrostatic interactions, and are explored for gene delivery applications. researchgate.net The search results also mention "Gemin" proteins (like Gemin2 and Gemin4) as components of the SMN complex involved in snRNP assembly and RNA binding, but these are distinct from the Gemini Vitamin D analogs.
Based on the available information, the most significant and well-documented protein interactions for Gemini Vitamin D analogs are with the VDR and its associated coactivators and corepressors. Direct binding to other cellular proteins or nucleic acids as a primary mechanism of action is not evident in the provided search context.
Intracellular Signaling Cascades Influenced by this compound (Gemini Vitamin D Analogs)
Gemini Vitamin D analogs can influence intracellular signaling cascades, primarily as a consequence of their interaction with the VDR and the subsequent modulation of gene expression. While the VDR is a nuclear receptor, its activation can impact various downstream signaling pathways.
Regulation of Kinase and Phosphatase Pathways
Studies suggest that Gemini Vitamin D analogs can influence kinase pathways. One Gemini Vitamin D analog, BXL0124, was shown to suppress STAT3 signaling in breast cancer cells. STAT3 signaling involves the Janus kinase 2 (JAK2), which phosphorylates STAT3. The inhibition of this pathway by BXL0124 indicates an influence on kinase activity, albeit indirectly through a signaling cascade.
Furthermore, research on 1α,25-dihydroxyvitamin D3 and certain vitamin D3 analogs has indicated their ability to regulate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. While this is not specific to all Gemini analogs, it suggests a potential for this class of compounds to modulate these important signaling pathways. The precise mechanisms by which Gemini analogs influence these kinase pathways, whether through direct interaction or indirectly via VDR-mediated effects, require further detailed investigation.
Information regarding the direct regulation of phosphatase pathways by Gemini Vitamin D analogs was not found in the provided search results. While kinase and phosphatase activities are often tightly regulated and interconnected in signaling cascades, the available literature in this context focuses more on the impact on kinase signaling.
Cellular and Preclinical Biological Activities of Gemin D in Model Systems
In Vitro Cellular Models: Effects on Cellular Homeostasis and Function
In vitro studies provide controlled environments to examine the direct effects of Gemin D on cellular processes, including proliferation, cell death, and responses to stress.
Studies have investigated the impact of this compound on cell proliferation. Research indicates that this compound possesses potential antitumoral properties researchgate.netnih.gov. An assessment of its anticytotoxicity using in vitro assays revealed a protective effect, specifically observed during pre-treatment researchgate.netnih.gov. This suggests that prior exposure to this compound may influence cellular responses to cytotoxic agents.
The cytotoxicity of this compound has been evaluated in in vitro assays. While the highest tested dose of this compound demonstrated significant cytotoxicity in mice in vivo researchgate.netnih.gov, in vitro studies have also explored its direct effects on cells. The anticytotoxic effect observed in pre-treatment suggests a complex interaction with cellular survival pathways researchgate.netnih.gov. Specific detailed mechanisms regarding the induction of apoptosis or autophagy pathways by this compound (the ellagitannin) were not explicitly detailed in the consulted sources.
This compound is reported to possess antioxidant properties, which are likely attributed to the presence of hydroxyl groups within its structure ontosight.airesearchgate.netnih.gov. These antioxidant capabilities could play a role in protecting cells from damage induced by oxidative stress ontosight.ai. Furthermore, the chemical structure of this compound suggests that it may interact with enzymes or receptors involved in inflammation pathways, indicating potential anti-inflammatory effects ontosight.ai. In antigenotoxicity assays, this compound demonstrated the ability to protect DNA against the action of certain mutagens, including 4-nitroquinoline-1-oxide and sodium azide (B81097), when assessed by the Ames test researchgate.netnih.gov.
Based on the available consulted research, there is no explicit information detailing the impact of this compound (the ellagitannin) on cellular metabolism or bioenergetics.
In Vivo Model Organism Studies (Non-Human Vertebrates and Invertebrates)
In vivo studies using model organisms, such as mice, provide insights into the systemic effects and pharmacodynamic properties of this compound within a complex biological system.
In vivo studies utilizing mice have assessed several biological activities of this compound, including genotoxicity, cytotoxicity, antigenotoxicity, and anticytotoxicity researchgate.netnih.gov. The Ames and Micronucleus tests indicated no genotoxic effect of this compound researchgate.netnih.gov. However, the Comet assay revealed that the highest dose administered induced DNA damage researchgate.netnih.gov. A significant cytotoxic effect was also observed in mice at this highest dose researchgate.netnih.gov.
This compound exhibited antigenotoxic effects in mice, protecting DNA against the harmful action of cyclophosphamide (B585) in both pre- and co-treatment scenarios, although this protection was not observed in post-treatment researchgate.netnih.gov. An anticytotoxic effect was also noted in mice, specifically during pre-treatment researchgate.netnih.gov.
While potential anti-inflammatory effects are suggested by its structure ontosight.ai, and its antigenotoxic activity relates to protecting against DNA damage which can be linked to oxidative stress and inflammation, detailed pharmacodynamic effects on specific physiological systems like the neurological or metabolic systems have not been extensively reported for this compound (the ellagitannin) in the consulted preclinical studies. Potential antimicrobial activities have also been suggested ontosight.ai.
Here is a summary of the in vitro and in vivo findings regarding genotoxicity, antigenotoxicity, cytotoxicity, and anticytotoxicity:
| Assay | System | Effect of this compound | Protective Effect Against Mutagens (Treatment Timing) |
| Ames Test | In vitro | No genotoxic effect. researchgate.netnih.gov | Antigenotoxic against 4-nitroquinoline-1-oxide (NA) researchgate.netnih.gov |
| Antigenotoxic against sodium azide (NA) researchgate.netnih.gov | |||
| Micronucleus Test | In vivo | No genotoxic effect. researchgate.netnih.gov | Antigenotoxic against cyclophosphamide (Pre- and Co-treatment) researchgate.netnih.gov |
| No protection against cyclophosphamide (Post-treatment) researchgate.netnih.gov | |||
| Comet Test | In vivo | Induced DNA damage at highest dose (cytotoxicity). researchgate.netnih.gov | Antigenotoxic against cyclophosphamide (Pre- and Co-treatment) researchgate.netnih.gov |
| No protection against cyclophosphamide (Post-treatment) researchgate.netnih.gov | |||
| Cytotoxicity | In vivo | Significant cytotoxicity at highest dose. researchgate.netnih.gov | Anticytotoxic effect (Pre-treatment only). researchgate.netnih.gov |
NA: Not Applicable (Antigenotoxicity assessed directly in the assay)
Assessment of Antigenotoxic and Anticytotoxic Effects in Animal Models
Studies utilizing animal models, specifically mice, have evaluated the antigenotoxic and anticytotoxic effects of this compound. The Ames mutagenicity assay in Salmonella typhimurium, Micronucleus test, and Comet test in mice have been employed to assess these biological activities. nih.goveurekaselect.com
In antigenotoxicity assessments, this compound demonstrated protective effects against DNA damage induced by certain mutagens. It protected DNA against the action of 4-nitroquinoline-1-oxide and sodium azide in the Ames test. nih.goveurekaselect.com Furthermore, this compound showed protection against the harmful action of cyclophosphamide in mice when administered in pre- and co-treatment regimens in both the Micronucleus and Comet tests. nih.goveurekaselect.com However, this protective effect was not observed in post-treatment scenarios. nih.goveurekaselect.com
Regarding anticytotoxicity, this compound exhibited an anticytotoxic effect, but this was observed only during pre-treatment. nih.goveurekaselect.com The highest dose of this compound tested in the Comet assay in mice induced DNA damage and also presented significant cytotoxicity in these animals. nih.goveurekaselect.comresearchgate.net
The following table summarizes key findings from antigenotoxicity and anticytotoxicity studies of this compound in animal models:
Table 1: Antigenotoxic and Anticytotoxic Effects of this compound in Animal Models
| Assay | Model System | Treatment Regimen | Mutagen Tested | Observed Effect (vs. Mutagen Alone) | Citation |
| Ames Test | In vitro | - | 4-nitroquinoline-1-oxide | DNA protection | nih.goveurekaselect.com |
| Ames Test | In vitro | - | Sodium Azide | DNA protection | nih.goveurekaselect.com |
| Micronucleus Test | Mice | Pre-treatment | Cyclophosphamide | DNA protection | nih.goveurekaselect.com |
| Micronucleus Test | Mice | Co-treatment | Cyclophosphamide | DNA protection | nih.goveurekaselect.com |
| Micronucleus Test | Mice | Post-treatment | Cyclophosphamide | No DNA protection | nih.goveurekaselect.com |
| Comet Test | Mice | Pre-treatment | Cyclophosphamide | DNA protection | nih.goveurekaselect.com |
| Comet Test | Mice | Co-treatment | Cyclophosphamide | DNA protection | nih.goveurekaselect.com |
| Comet Test | Mice | Post-treatment | Cyclophosphamide | No DNA protection | nih.goveurekaselect.com |
| Cytotoxicity | Mice | Highest Dose | - | Significant cytotoxicity | nih.goveurekaselect.comresearchgate.net |
These findings suggest that this compound possesses relevant antigenotoxic and anticytotoxic effects in preclinical animal models, particularly when administered prior to or concurrently with certain mutagens. nih.goveurekaselect.com
Pharmacokinetic Profiles in Preclinical Models (Absorption, Distribution, Metabolism, Excretion)
Information specifically detailing the comprehensive pharmacokinetic profile of this compound (Absorption, Distribution, Metabolism, Excretion - ADME) in preclinical animal models is limited in the provided search results.
General principles of toxicokinetics in animals describe how the body handles a substance as a function of dose and time, encompassing absorption, distribution, metabolism, and excretion. merckvetmanual.com Absorption can occur through various routes, including the gastrointestinal tract, skin, and lungs. merckvetmanual.com Solubility is a primary factor influencing absorption, with lipid-soluble substances generally being readily absorbed. merckvetmanual.com
Distribution of a substance occurs via the bloodstream to tissues and organs. merckvetmanual.com The ease of distribution is largely dependent on the water solubility of the chemical. merckvetmanual.com Polar or water-soluble agents tend to be excreted by the kidneys, while lipid-soluble chemicals are more likely to be excreted via bile and can accumulate in fat depots. merckvetmanual.com Metabolism, or biotransformation, is the process by which the body breaks down the substance. Excretion, the removal of the substance and its metabolites from the body, primarily occurs via the kidneys, although other routes such as the gastrointestinal tract, milk, sweat, saliva, and cerebrospinal fluid are possible. merckvetmanual.com
Structure Activity Relationship Sar and Computational Studies of Gemin D and Its Analogs
Identification of Key Structural Determinants for Biological Activity
Studies investigating the biological effects of Gemin D and other ellagitannins suggest that their structural characteristics play a role in their observed activities, such as cytotoxicity and antigenotoxicity researchgate.netresearchgate.netresearchgate.netnutritiondesseniors.fr. For instance, research on ellagitannins from Tamarix nilotica, including this compound, has indicated variable tumor-specific cytotoxic effects that are dependent on their structures researchgate.netresearchgate.net. Similarly, a study involving a phenolic extract of Phyllanthus acuminatus containing this compound highlighted the potential for further research into structure-bioactivity relationships in the context of cancer cytotoxicity researchgate.net. While these studies point to the importance of structure for activity, detailed information specifically identifying the key structural determinants within the this compound molecule responsible for its various biological effects, such as the precise influence of the HHDP or galloyl groups or the glucose core modifications on a specific target, is not extensively detailed in the currently available search results. The MeSH terms associated with a study on this compound's antigenotoxic and cytotoxic effects include "Structure-Activity Relationship," confirming that this aspect has been investigated for this compound nutritiondesseniors.fr.
Rational Design and Synthesis of this compound Analogs for Enhanced Activity or Specificity
The synthesis of ellagitannins, including the total synthesis of natural products like this compound, has been a subject of chemical research theses.frworldscientific.comconicet.gov.ar. These synthetic efforts provide a foundation for potentially designing and synthesizing analogs with modified structures. While the provided information details the total synthesis of this compound itself theses.frworldscientific.comconicet.gov.ar, research on related ellagitannin-derived compounds, such as urolithins, indicates that the study of structural analogues and their SAR can lead to compounds with enhanced activity theses.fr. This suggests that rational design principles, guided by SAR insights, can be applied to the ellagitannin scaffold to develop analogs with potentially improved biological profiles or target specificity. The synthesis of ellagitannins often involves strategies such as the esterification of a glucose core with hexahydroxydiphenic acid or gallic acid derivatives, followed by coupling reactions conicet.gov.ar. Such methodologies could be adapted for the targeted synthesis of this compound analogs with specific structural modifications.
Computational Approaches in this compound Research
Computational methods play an increasingly important role in understanding the interactions of compounds with biological targets and in guiding the design of new molecules.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking and dynamics simulations are valuable tools for predicting the binding modes and affinities of small molecules with target proteins medrxiv.org. These techniques provide atomic-level insights into the interactions that stabilize protein-ligand complexes medrxiv.org. In the case of this compound, molecular docking and dynamics simulations have been employed to investigate its potential interactions with viral proteins. Specifically, computational studies have examined the binding of this compound to the Matrix protein (2VQP) and F glycoprotein (B1211001) (5EA4) of the Human Respiratory Syncytial Virus (RSV) google.com.
The results of these simulations provided binding energies for this compound with these target proteins. For the Matrix protein (2VQP), this compound showed a binding energy of -10.3 kcal/mol. For the F glycoprotein (5EA4), the binding energy was -9.9 kcal/mol google.com. These binding energy values provide a computational prediction of the affinity of this compound for these viral targets. Molecular dynamics simulations can further assess the stability of these docked complexes over time medrxiv.orgjst.go.jp.
Table 1: Binding Energies of this compound with RSV Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Matrix protein | 2VQP | -10.3 |
| F glycoprotein | 5EA4 | -9.9 |
These computational studies contribute to understanding the potential mechanisms by which this compound might exert biological effects by identifying and characterizing its interactions with specific protein targets medrxiv.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity biorxiv.org. These models can then be used to predict the activity of new, untested compounds. While QSAR modeling has been applied to various classes of compounds, including other "Gemini" type molecules like surfactants nih.govmdpi.comresearchgate.net, information specifically on the application of QSAR modeling to this compound (the ellagitannin) to predict its biological activities was not found in the provided search results.
De Novo Design Principles for Novel this compound Scaffolds
De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often by building them fragment by fragment within a target binding site or based on pharmacophore models worldscientific.com. This approach can lead to the discovery of entirely new chemical scaffolds. Although de novo design principles are utilized in drug discovery and have been applied to various compound classes, information regarding the specific application of de novo design principles for generating novel scaffolds based on the this compound structure was not found in the provided search results.
Advanced Methodologies and Analytical Techniques for Gemin D Research
Chromatographic and Spectroscopic Methods for Isolation and Characterization
Chromatographic and spectroscopic techniques are fundamental in the study of Gemin D, enabling its separation from complex mixtures and the determination of its structural identity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for assessing its purity and quantifying its presence in samples. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the analysis of phenolic compounds like ellagitannins. oup.compubcompare.ai
For example, a stability-indicating HPLC-UV method for vitamin D3, which shares some structural complexity with this compound, utilized a Gemini (B1671429) C18 column with an acetonitrile-water mobile phase for separation and UV detection at 265 nm. oup.com While specific detailed HPLC parameters solely for this compound were not extensively found in the search results, the application of reversed-phase C18 columns and UV detection is a standard approach for analyzing phenolic compounds and tannins, suggesting similar methodologies would be applicable to this compound. oup.compubcompare.aiwindows.net The purity of compounds, including those related to this compound research, is often confirmed by HPLC, with purity criteria typically set at ≥95%. acs.orgiiarjournals.org
Mass Spectrometry (MS) for Metabolite Identification and Profiling
Mass Spectrometry (MS) is an indispensable tool for the identification and profiling of this compound and its potential metabolites. MS provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound. researchgate.netusask.ca Tandem MS (MS/MS) allows for the fragmentation of ions and analysis of the resulting product ions, providing structural information. researchgate.netusask.caresearchgate.net
Studies on ellagitannins and related phenolic compounds, which include this compound, frequently utilize MS for characterization. For instance, MS analysis of gallic tannins or glucose gallates often reveals characteristic neutral loss fragments, such as [M–H–152]− and [M–H–170]−, which are indicative of the loss of galloyl groups and gallic esters. mdpi.com The primary mass spectrum of macromolecular components with multiple galloyl groups may display high-intensity [M–2H]2− peaks. mdpi.com Analysis of fragment ions generated by sequential loss of groups like galloyl, gallic acid, and ellagic acid is crucial for deducing the molecular structure of complex tannins. mdpi.com Exact mass measurements using high-resolution MS instruments like quadrupole time-of-flight (QqToF-MS) are used to confirm the molecular formula of compounds. researchgate.netusask.ca Tandem MS/MS analysis can establish fragmentation patterns that serve as fingerprints for the identification and quantification of compounds in complex matrices. researchgate.netusask.caresearchgate.net
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the detailed structural elucidation of this compound and its complexes, particularly with biological targets like proteins.
NMR spectroscopy provides information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. uni-muenchen.deresearchgate.netacs.org 1H and 13C NMR are commonly used to determine the structure of organic compounds. acs.orgresearchgate.net For complex molecules like this compound, 2D NMR techniques such as 1H–1H COSY, HSQC, HMBC, and NOESY are essential for assigning signals and establishing connectivity and spatial relationships between atoms. researchgate.net NMR can also provide insights into the behavior of molecules in solution, such as aggregation. uni-muenchen.deresearchgate.netacs.org
X-ray crystallography, particularly macromolecular crystallography, is used to determine the three-dimensional structure of crystalline substances, including complexes of small molecules like this compound analogs with proteins. esrf.fresrf.fraimil.com This technique provides high-resolution details about the binding interactions and conformational changes that occur upon complex formation. researchgate.net For example, crystal structures of Gemini derivatives bound to the vitamin D receptor (VDR) ligand-binding pocket have been determined to understand their superagonist activity and how they induce extra cavities within the binding pocket. researchgate.net Single-crystal X-ray diffraction data are typically collected on diffractometers equipped with sensitive detectors and cryo-cooling systems to preserve crystal integrity. rsc.org Data reduction, space group assignment, and structure refinement are performed using specialized software. rsc.org
Bioanalytical Assays for Functional Characterization
Bioanalytical assays are employed to assess the functional characteristics of this compound, including its interactions with biological targets and its effects on cellular processes.
Reporter Gene Assays for Receptor Activation
Reporter gene assays are a common method to evaluate the ability of compounds like this compound analogs to activate specific receptors, such as the vitamin D receptor (VDR). researchgate.netoup.comnih.gov These assays involve transfecting cells with a construct containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of the target receptor. oup.comnih.govplos.orgresearchgate.net When the compound binds to and activates the receptor, it leads to the transcription of the reporter gene, and the activity of the reporter protein is measured. oup.comnih.govplos.orgresearchgate.net
Studies on Gemini compounds, particularly vitamin D analogs, have extensively used reporter gene assays to quantify their transactivation potency. researchgate.netoup.comnih.gov For instance, luciferase reporter gene assays performed in MCF-7 cells transfected with a VDR-responsive construct demonstrated that certain Gemini derivatives are potent VDR superagonists, showing significantly higher potency in directing transactivation compared to the natural ligand. researchgate.netnih.gov The relative luciferase activity, often normalized to a control like β-galactosidase activity to account for transfection efficiency, is used as a measure of receptor activation. researchgate.netnih.gov
Table 1: Representative Data from Reporter Gene Assays for Gemini Derivatives
| Compound | EC50 (nM) | Relative Potency (vs 1α,25(OH)2D3) |
| 1α,25(OH)2D3 | 5.5 ± 1.5 | 1x |
| Parental Gemini | 1.2 ± 0.4 | ~4.6x |
| Gemini-0072 | 0.15 ± 0.1 | ~36.7x |
| Gemini-0097 | 0.25 ± 0.1 | ~22x |
Note: Data adapted from studies on Gemini derivatives and VDR activation. researchgate.netnih.gov EC50 values represent the half maximal effective concentration.
High-Throughput Screening Platforms for Analog Evaluation
High-Throughput Screening (HTS) platforms are utilized to rapidly evaluate large libraries of this compound analogs or related compounds for desired biological activities. HTS enables the screening of thousands to millions of compounds in a short period, significantly accelerating the discovery process. acs.orgoup.com
These platforms often integrate automated liquid handling systems, plate readers, and data analysis software to perform miniaturized assays in multi-well plates. acs.orgoup.com For the evaluation of this compound analogs, HTS could be applied to various assay types, including cell-based assays (e.g., reporter gene assays, cell viability assays) or biochemical assays (e.g., enzyme inhibition assays). The goal is to identify 'hits' – compounds that exhibit a significant activity in the primary screen – which can then be subjected to further, more detailed analysis. acs.org The development of memory-efficient integration methods for large-scale biological networks, such as the "Gemini" method, highlights the increasing need for scalable analytical approaches to handle the vast datasets generated by high-throughput technologies in biological research. oup.com
Advanced Imaging Techniques for Tracking this compound in Biological Systems
Tracking the distribution, localization, and kinetics of small molecules like this compound within complex biological systems is crucial for understanding their mechanisms of action and potential therapeutic applications. Advanced imaging techniques provide non-invasive or minimally invasive methods to visualize this compound in real-time or near real-time, offering insights that bulk biochemical assays cannot provide. The selection of an appropriate imaging modality depends on the specific research question, the required spatial and temporal resolution, and the biological system being studied (e.g., single cells, tissues, or whole organisms).
Several advanced imaging techniques are applicable for tracking chemical compounds in biological contexts, including fluorescence microscopy, Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI). Each technique offers unique advantages and requires specific strategies for labeling or detecting the compound of interest.
Fluorescence Microscopy
Fluorescence microscopy is a widely used technique for tracking molecules within cells and tissues due to its high sensitivity and spatial resolution, often down to the single-molecule level. wiley.commdpi.comoup.comabcam.comchemetrix.co.za To track this compound using fluorescence microscopy, the molecule typically needs to be labeled with a fluorescent probe (fluorophore). This can involve conjugating a fluorophore to this compound or utilizing intrinsic fluorescence if this compound exhibits it (though this is less common for small molecules without inherent fluorescent moieties).
Techniques such as single-molecule tracking (SMT) can follow the movement of individual this compound molecules within a cell, providing data on diffusion rates, binding events, and interactions with cellular structures. mdpi.comoup.comannualreviews.orgresearchgate.net Advanced fluorescence microscopy methods like TIRF (Total Internal Reflection Fluorescence) microscopy are particularly useful for studying events occurring near the cell membrane with high signal-to-noise ratio. mdpi.com Super-resolution microscopy techniques, including dSTORM and PALM, can overcome the diffraction limit of light, offering spatial resolutions of 10-20 nm, which is valuable for studying the precise localization of this compound within subcellular compartments. mdpi.com
Detailed research findings using fluorescence microscopy could involve quantifying the uptake of fluorescently labeled this compound into different cell lines, tracking its movement within the cytoplasm or nucleus, or observing its co-localization with specific organelles or proteins.
Illustrative Data: Cellular Uptake of Fluorescently Labeled this compound Over Time
| Time (minutes) | Average Fluorescence Intensity (Arbitrary Units) - Cell Line A | Average Fluorescence Intensity (Arbitrary Units) - Cell Line B |
| 0 | 50 | 60 |
| 15 | 250 | 180 |
| 30 | 450 | 300 |
| 60 | 700 | 450 |
| 120 | 950 | 600 |
Note: This data is purely illustrative and does not represent actual experimental findings for this compound.
Limitations of fluorescence microscopy include potential phototoxicity to live cells from prolonged illumination and photobleaching of the fluorophore, which limits the duration of imaging. abcam.com The labeling process itself must also be carefully validated to ensure that the attached fluorophore does not significantly alter the biological activity or cellular processing of this compound.
Positron Emission Tomography (PET)
PET is a nuclear imaging technique that allows for the non-invasive visualization and quantification of biochemical processes and the biodistribution of radiolabeled compounds in living organisms, including humans and animal models. bangkokhospital.comkanboapp.comnih.govsnmjournals.orgwikipedia.org For tracking this compound using PET, the molecule must be labeled with a positron-emitting radioisotope (e.g., 11C, 18F, 68Ga, 89Zr). bangkokhospital.comnih.govacs.org This radiolabeling process requires specialized radiochemistry techniques.
Once administered, the radiolabeled this compound distributes within the body according to its pharmacokinetic properties. Positrons emitted by the radioisotope annihilate with electrons, producing pairs of gamma rays that are detected by the PET scanner. nih.gov This allows for the generation of three-dimensional images showing the concentration of the radiotracer in different organs and tissues over time. kanboapp.comwikipedia.org
PET imaging is particularly valuable for studying the whole-body biodistribution, organ uptake, and clearance of this compound. It can provide quantitative data on the amount of this compound present in specific tissues, which is essential for pharmacokinetic studies. nih.govsnmjournals.org
Illustrative Data: Biodistribution of Radiolabeled this compound in a Rodent Model (Hypothetical % Injected Dose/g)
| Organ/Tissue | 30 minutes post-injection | 60 minutes post-injection | 120 minutes post-injection |
| Liver | 5.2 | 4.8 | 3.5 |
| Kidney | 6.1 | 5.5 | 4.0 |
| Muscle | 1.5 | 1.8 | 2.0 |
| Brain | 0.1 | 0.1 | 0.1 |
| Heart | 2.5 | 2.3 | 2.0 |
| Other Tissues | 1.0 | 1.2 | 1.1 |
| Excretion | 10.5 | 18.0 | 25.0 |
Note: This data is purely illustrative and does not represent actual experimental findings for this compound.
While highly sensitive and quantitative for whole-body imaging, PET typically offers lower spatial resolution compared to microscopy techniques. nih.govnih.gov The need for a cyclotron for producing certain short-lived radioisotopes can also be a logistical challenge. nih.gov
Single Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that, like PET, uses radiotracers to visualize and quantify their distribution in vivo. acs.orgnih.govnih.govuni-koeln.deresearchgate.net Instead of positron emitters, SPECT utilizes gamma-emitting radioisotopes (e.g., 99mTc, 123I, 111In). nih.govnih.govuni-koeln.de These isotopes emit single photons that are detected by a gamma camera rotated around the subject to reconstruct a three-dimensional image. acs.org
Similar to PET, tracking this compound with SPECT requires radiolabeling the molecule with a suitable gamma-emitting isotope. SPECT offers high sensitivity for detecting radiolabeled compounds in vivo and provides quantitative information on biodistribution and uptake in various organs and tissues. nih.govuni-koeln.deresearchgate.net An advantage of SPECT is the availability of isotopes with longer half-lives compared to some PET isotopes, allowing for imaging over several days. nih.govnih.gov SPECT also has the capability for multiplexed imaging, allowing the simultaneous tracking of multiple radiotracers labeled with different isotopes that emit gamma rays at distinct energy levels. acs.orgnih.gov
SPECT imaging can provide valuable data on the pharmacokinetics and biodistribution of this compound in preclinical animal models and potentially in clinical settings. uni-koeln.deresearchgate.net
Illustrative Data: Tissue Uptake of Radiolabeled this compound by SPECT (Hypothetical % Injected Dose/g)
| Organ/Tissue | 4 hours post-injection | 24 hours post-injection | 48 hours post-injection |
| Liver | 4.8 | 3.1 | 1.9 |
| Kidney | 5.9 | 4.5 | 3.0 |
| Spleen | 2.1 | 2.5 | 2.3 |
| Stomach | 0.8 | 0.6 | 0.5 |
| Intestine | 1.5 | 2.0 | 1.8 |
Note: This data is purely illustrative and does not represent actual experimental findings for this compound.
Compared to PET, SPECT generally has lower sensitivity and spatial resolution. nih.gov However, it is often more accessible and less expensive. nih.gov
Magnetic Resonance Imaging (MRI)
MRI is a versatile imaging technique that provides high-resolution anatomical images without the use of ionizing radiation. scirp.orgpnas.org For tracking small molecules like this compound using MRI, contrast agents are typically employed to enhance the MR signal in the vicinity of the compound. scirp.orgpnas.orgnih.govmdpi.comacs.org These contrast agents alter the relaxation times of water protons, thereby affecting image contrast. pnas.orgacs.org
Tracking this compound with MRI could involve conjugating this compound to an MRI contrast agent (e.g., gadolinium-based or iron oxide nanoparticles). mdpi.comacs.org Targeted contrast agents can be designed to bind specifically to this compound or to structures where this compound accumulates. pnas.orgmdpi.com Techniques like Chemical Exchange Saturation Transfer (CEST) MRI and Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) MRI are advanced methods that can provide molecular information and have been used for tracking purposes. scirp.orgnih.gov
MRI can provide excellent spatial resolution, allowing for detailed visualization of this compound distribution within specific tissues and organs. scirp.orgpnas.org It is particularly useful for anatomical co-registration with functional information if this compound is labeled with an MRI contrast agent.
Illustrative Data: MRI Signal Change in a Target Tissue Following Administration of this compound with a Responsive Contrast Agent (Hypothetical Relative Signal Change)
| Time (minutes) | Relative MRI Signal Change (%) |
| 0 | 0 |
| 15 | +5 |
| 30 | +12 |
| 60 | +20 |
| 120 | +18 |
| 240 | +10 |
Note: This data is purely illustrative and does not represent actual experimental findings for this compound.
A key limitation of conventional MRI for tracking small molecules is its relatively lower sensitivity compared to nuclear imaging techniques, often requiring higher concentrations of the contrast agent to be detectable. mdpi.com The conjugation of a contrast agent to this compound must also be carefully optimized to avoid altering its biological behavior.
Interdisciplinary Perspectives and Future Directions in Gemin D Research
Unresolved Questions and Knowledge Gaps in Gemin D's Biological Roles
While this compound has been identified as an ellagitannin with reported antioxidant and antitumoral properties, a comprehensive understanding of its diverse biological roles and underlying mechanisms remains incomplete. Studies have investigated its effects in the context of genotoxicity, cytotoxicity, antigenotoxicity, and anticytotoxicity using in vitro and in vivo models fishersci.cauni.luciteab.com.
Research using the Ames mutagenicity assay in Salmonella typhimurium and the Micronucleus test in mice indicated no genotoxic effect of this compound fishersci.cauni.luciteab.com. However, the Comet assay revealed that the highest dose tested induced DNA damage fishersci.cauni.luciteab.com. Furthermore, this highest dose also presented significant cytotoxicity in mice fishersci.cauni.luciteab.com.
Investigations into the antigenotoxic effects of this compound demonstrated its ability to protect DNA against damage induced by 4-nitroquinoline-1-oxide and sodium azide (B81097) in the Ames test fishersci.cauni.luciteab.com. In the Micronucleus and Comet tests, this compound also showed protective effects against the harmful action of cyclophosphamide (B585) during pre- and co-treatment, but not in post-treatment fishersci.cauni.luciteab.com. Regarding anticytotoxicity, this compound exhibited an effect only during pre-treatment fishersci.cauni.luciteab.com.
Despite these findings, the precise molecular targets and pathways through which this compound exerts these effects are not fully elucidated. The specific interactions with cellular components that lead to antioxidant, antigenotoxic, and cytotoxic outcomes require further investigation. Understanding how its unique structure, comprising a glucose moiety, a biphenyl (B1667301) dicarboxylate, and a gallate group, influences its biological activity is another key knowledge gap wikipedia.org.
The potential anti-inflammatory and antimicrobial properties suggested by its structure also warrant more detailed study to confirm and understand these activities wikipedia.org. The pharmacokinetics and pharmacodynamics of this compound are areas requiring further research to fully understand its behavior within biological systems wikipedia.org.
A summary of key findings from genotoxicity and cytotoxicity assays is presented in Table 1.
| Assay | Model Organism/System | This compound Effect (Alone) | This compound Protective Effect (Against Mutagens) | Mutagens Tested |
| Ames Mutagenicity Assay | Salmonella typhimurium | No genotoxic effect | Protected against 4-nitroquinoline-1-oxide and sodium azide fishersci.cauni.luciteab.com | 4-nitroquinoline-1-oxide, Sodium azide |
| Micronucleus Test | Mice | No genotoxic effect | Protected against cyclophosphamide (pre- and co-treatment) fishersci.cauni.luciteab.com | Cyclophosphamide |
| Comet Assay | Mice | Induced DNA damage (highest dose) fishersci.cauni.luciteab.com | Protected against cyclophosphamide (pre- and co-treatment) fishersci.cauni.luciteab.com | Cyclophosphamide |
| Cytotoxicity (in vivo) | Mice | Significant cytotoxicity (highest dose) fishersci.cauni.luciteab.com | Anticytotoxic effect (pre-treatment) fishersci.cauni.luciteab.com | Not applicable |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Based on the currently available search results, there is a lack of specific published research detailing the application of genomics, proteomics, or metabolomics technologies specifically to study the effects or mechanisms of the chemical compound this compound. While "omics" technologies are widely used in biological research, and some tools or systems named "Gemini" are applied in omics data analysis or integration nih.govfishersci.ieciteab.comfishersci.comamericanelements.com, there is no direct information found on how this compound itself impacts the genome, proteome, or metabolome of cells or organisms. Future research could significantly benefit from integrating these high-throughput approaches to gain a more comprehensive understanding of this compound's molecular interactions and biological pathways.
Therapeutic Potential from Preclinical Findings (Excluding Human Clinical Trials)
Preclinical findings suggest that this compound holds potential as a candidate for chemoprevention or for the development of new cancer therapies fishersci.cauni.luciteab.com. The observed antigenotoxic effects, where this compound protected DNA from damage induced by certain mutagens in in vitro and in vivo assays, support its potential in preventing the initiation of chemically induced cancers fishersci.cauni.luciteab.com.
Furthermore, the cytotoxic effects observed at higher concentrations in both in vitro and in vivo (mouse) models indicate a direct impact on cell viability, a property relevant to cancer therapy fishersci.cauni.luciteab.com. The anticytotoxic effect observed during pre-treatment in mouse assays also suggests a potential role in modulating cellular responses to harmful agents fishersci.cauni.luciteab.com.
These preclinical results, particularly the antigenotoxic and cytotoxic activities demonstrated in laboratory settings and animal models, highlight this compound as a molecule of interest for further exploration in the context of cancer prevention and treatment strategies, prior to any human clinical investigations.
Q & A
Basic Research Questions
Q. How can researchers leverage AI tools like Gemini Deep Research to design robust experimental protocols for studying Gemin D's biochemical interactions?
- Methodological Answer : Use Gemini Deep Research to generate a multi-step research plan, including subtopics like ligand-binding assays, molecular dynamics simulations, and cross-species comparative analyses. The tool iteratively refines the plan based on user input (e.g., prioritizing in vitro vs. in silico methods) and compiles foundational literature with source links . For example, it identifies optimal buffer conditions for stability studies by analyzing conflicting data from prior publications .
Q. What systematic approaches does Gemini Deep Research provide for synthesizing fragmented literature on this compound's structural properties?
- Methodological Answer : The tool employs natural language processing to map relationships between crystallography data, NMR studies, and homology modeling results. It generates a structured report with tables comparing resolution levels, binding site discrepancies, and validation techniques (e.g., RMSD thresholds). Researchers can edit the report to highlight understudied domains .
Q. How to validate the accuracy of AI-curated datasets on this compound's pharmacokinetic parameters?
- Methodological Answer : Cross-reference Gemini Deep Research’s output with primary databases (e.g., PubChem, ChEMBL) using the provided source links. For instance, verify reported IC50 values against experimental protocols in cited studies. The tool flags studies with small sample sizes or missing controls, enabling targeted validation .
Advanced Research Questions
Q. What strategies does Gemini Deep Research offer to resolve contradictions in this compound's proposed functional mechanisms across studies?
- Methodological Answer : The tool performs meta-analyses by clustering studies based on experimental conditions (e.g., pH, temperature) and statistical power. It creates comparative tables highlighting conflicting results (e.g., opposing allosteric modulation findings) and suggests follow-up experiments, such as isothermal titration calorimetry (ITC) to reconcile discrepancies .
Q. How can researchers adapt Gemini Deep Research for multi-omics studies involving this compound (e.g., transcriptomics-proteomics integration)?
- Methodological Answer : Input multi-modal queries (e.g., "this compound gene expression vs. protein abundance in hepatocellular carcinoma") to trigger cross-dataset analysis. The tool identifies co-regulation patterns, visualizes pathway enrichment via heatmaps, and recommends normalization methods for batch-effect correction. Export results to Google Docs for collaborative annotation .
Q. What advanced statistical frameworks within Gemini Deep Research are suitable for high-throughput screening (HTS) data analysis of this compound analogs?
- Methodological Answer : The tool applies machine learning models (e.g., random forests, SVM) to predict structure-activity relationships (SAR) from HTS datasets. It generates dose-response curves with confidence intervals and flags outliers using Grubbs’ test. Researchers can refine models by weighting variables like lipophilicity or toxicity thresholds .
Tables for Methodological Reference
Key Considerations
- Limitations : Gemini Deep Research currently supports only English queries and may overlook non-indexed preprints. Always corroborate AI-generated insights with peer-reviewed journals .
- Ethical Use : Avoid over-reliance on AI for hypothesis generation; maintain critical evaluation of source credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
